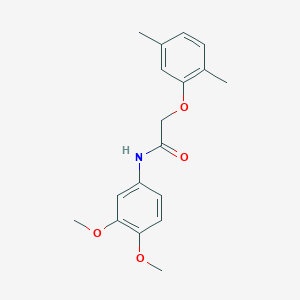
4-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone, also known as NBP, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and water. NBP has been studied extensively for its potential applications in medicine, agriculture, and industry. In
Aplicaciones Científicas De Investigación
4-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has been studied for its potential applications in medicine, agriculture, and industry. In medicine, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-oxidative properties. It has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, this compound has been used as a plant growth regulator and pesticide. In industry, this compound has been used as a dye intermediate and in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 4-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone is not fully understood. However, it has been shown to inhibit the production of reactive oxygen species (ROS) and to activate the Nrf2-ARE pathway. The Nrf2-ARE pathway is a cellular defense mechanism that regulates the expression of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death. It has also been shown to improve cognitive function and memory in animal models. This compound has been shown to be safe and well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone in lab experiments is its low toxicity and high solubility in water and organic solvents. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Direcciones Futuras
There are several future directions for research on 4-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone. One area of research is to further investigate its potential use in the treatment of neurodegenerative disorders. Another area of research is to explore its potential use as a plant growth regulator and pesticide. Additionally, more research is needed to understand its mechanism of action and to develop more effective derivatives of this compound. Finally, more studies are needed to evaluate the safety and efficacy of this compound in humans.
In conclusion, this compound, or this compound, is a chemical compound that has been widely studied for its potential applications in medicine, agriculture, and industry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. While much is still unknown about this compound, it shows promise as a versatile and useful chemical compound for scientific research.
Métodos De Síntesis
The synthesis of 4-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone involves the reaction of 4-nitrobenzaldehyde with 3-chloro-2-pyrazinylhydrazine in the presence of a catalyst. The reaction yields this compound as a yellow crystalline powder. The purity of this compound can be improved by recrystallization and purification techniques.
Propiedades
IUPAC Name |
3-chloro-N-[(E)-(4-nitrophenyl)methylideneamino]pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5O2/c12-10-11(14-6-5-13-10)16-15-7-8-1-3-9(4-2-8)17(18)19/h1-7H,(H,14,16)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVELQDZEGORTBO-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NC=CN=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=NC=CN=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(ethylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5785519.png)

![1-(3-methylphenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-tetrazole](/img/structure/B5785532.png)


![[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5785561.png)


![N-(2-ethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5785582.png)
![2-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5785595.png)
![1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine](/img/structure/B5785602.png)
![3-{3-[(3-phenylpropanoyl)amino]phenyl}acrylic acid](/img/structure/B5785614.png)